molecular formula C12H17NOS B5017722 (5-ETHYL-2-THIENYL)(PIPERIDINO)METHANONE

(5-ETHYL-2-THIENYL)(PIPERIDINO)METHANONE

Cat. No.: B5017722
M. Wt: 223.34 g/mol
InChI Key: DWRAJIGRHAPOEY-UHFFFAOYSA-N
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Description

(5-ETHYL-2-THIENYL)(PIPERIDINO)METHANONE is a compound that features a thienyl group and a piperidino group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ETHYL-2-THIENYL)(PIPERIDINO)METHANONE typically involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with piperidine in the presence of a dehydrating agent. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-ETHYL-2-THIENYL)(PIPERIDINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The methanone group can be reduced to form alcohols.

    Substitution: The piperidino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-ETHYL-2-THIENYL)(PIPERIDINO)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound may be used to study the interactions of thienyl and piperidino groups with biological targets. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability. It may also be used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (5-ETHYL-2-THIENYL)(PIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The thienyl group may interact with aromatic residues in the target protein, while the piperidino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (5-METHYL-2-THIENYL)(PIPERIDINO)METHANONE
  • (5-ETHYL-2-THIENYL)(MORPHOLINO)METHANONE
  • (5-ETHYL-2-THIENYL)(PYRROLIDINO)METHANONE

Uniqueness

(5-ETHYL-2-THIENYL)(PIPERIDINO)METHANONE is unique due to the presence of both the thienyl and piperidino groups, which confer specific chemical and biological properties. The ethyl substitution on the thienyl ring can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(5-ethylthiophen-2-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-2-10-6-7-11(15-10)12(14)13-8-4-3-5-9-13/h6-7H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRAJIGRHAPOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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